![molecular formula C18H28Si2 B14607269 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-03-7](/img/structure/B14607269.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilane groups attached to the naphthalene core via methylene bridges. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method includes the use of naphthalene-1,8-dibromide as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-diylbis(methylene) derivatives with different functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups through reactions with appropriate reagents.
Coupling Reactions: The methylene bridges can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, and organometallic reagents for substitution and coupling reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1,8-diylbis(methylene) derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the naphthalene core .
Wissenschaftliche Forschungsanwendungen
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-1,8-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,6-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,7-diylbis(methylene)bis(trimethylsilane)
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is unique due to the specific positioning of the trimethylsilane groups on the naphthalene core. This positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
57754-03-7 |
|---|---|
Molekularformel |
C18H28Si2 |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
trimethyl-[[8-(trimethylsilylmethyl)naphthalen-1-yl]methyl]silane |
InChI |
InChI=1S/C18H28Si2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
InChI-Schlüssel |
DJRMKRFAVQRGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

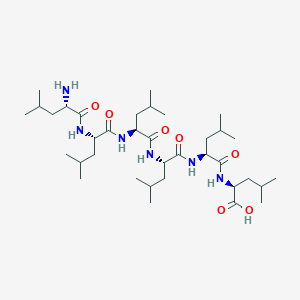
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
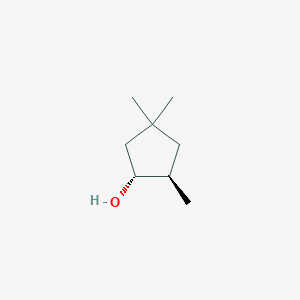
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
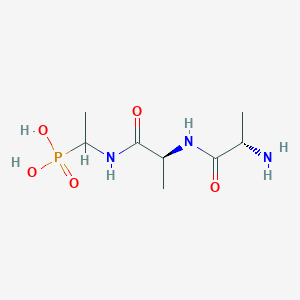

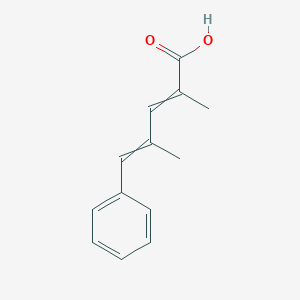
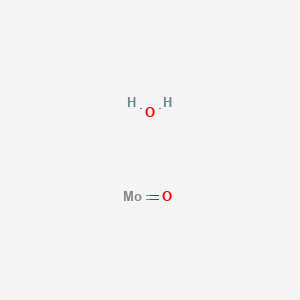
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
